Methanamine, N-hydroxy-N-methoxy-
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Overview
Description
Methanamine, N-hydroxy-N-methoxy- is an organic compound with the molecular formula C₂H₇NO. It is also known by other names such as N-methoxy-N-methylamine and N,O-dimethylhydroxylamine . This compound is characterized by the presence of both methoxy and hydroxy functional groups attached to the nitrogen atom, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanamine, N-hydroxy-N-methoxy- can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with methanol under acidic conditions to form N,O-dimethylhydroxylamine . Another method includes the reaction of methylamine with methanol in the presence of a catalyst to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of Methanamine, N-hydroxy-N-methoxy- typically involves the continuous flow process where reactants are fed into a reactor under controlled temperature and pressure conditions. This ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanamine, N-hydroxy-N-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes and nitroso compounds.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Methanamine, N-hydroxy-N-methoxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methanamine, N-hydroxy-N-methoxy- involves its ability to act as a nucleophile due to the presence of the hydroxy and methoxy groups. These functional groups can participate in various chemical reactions, including nucleophilic substitution and addition reactions . The compound can also form stable complexes with metal ions, making it useful in catalysis and coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
Methanamine, N-methoxy-: Similar in structure but lacks the hydroxy group.
Hydroxylamine, N,O-dimethyl-: Contains both methoxy and hydroxy groups but in different positions.
Methoxyamine, N-methyl-: Similar but with different functional group arrangements.
Uniqueness
Methanamine, N-hydroxy-N-methoxy- is unique due to the simultaneous presence of both methoxy and hydroxy groups attached to the nitrogen atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .
Properties
IUPAC Name |
N-methoxy-N-methylhydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO2/c1-3(4)5-2/h4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKESXIRINSAZJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472695 |
Source
|
Record name | Methanamine, N-hydroxy-N-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114892-35-2 |
Source
|
Record name | Methanamine, N-hydroxy-N-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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